molecular formula C12H12ClFN2O3 B8321539 Ethyl 4-chloro-2-(4-fluorophenyl)azo-3-oxo-butanoate

Ethyl 4-chloro-2-(4-fluorophenyl)azo-3-oxo-butanoate

Cat. No. B8321539
M. Wt: 286.68 g/mol
InChI Key: LUAGUNMZQYTSQB-UHFFFAOYSA-N
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Patent
US08999982B2

Procedure details

To a solution of 4-fluoroaniline (10 g, 90.0 mmol, 1.0 eq.) in DCM/HOAc (1/1, 180 mL, 0.5M) at 0° C. was added dropwise a precooled solution of sodium nitrite (9.02 g, 108 mmol, 1.2 eq.) in conc. sulfuric acid (40 mL). After stirring for 30 min at 0° C. a mixture of ethyl 4-chloroacetoacetate (14.6 mL, 17.8 g, 108 mmol, 1.2 eq.) in HOAc (60 mL) and H2O (120 mL) was added within 5 min. After further 15 min at 0° C. a solution of sodium acetate (100 g, 1.219 mol, 13.5 eq.) in H2O (210 mL) was added slowly. The mixture was stirred for 30 min at 0° C. and 1 h at RT. DCM (200 mL) was added and the organic phase was separated. The aq. phase was extracted with DCM (3×100 mL). The combined organic phase was washed with water, phosphate buffer and subsequent with brine. The organic layer was dried over Na2SO4 and concentrated under reduced pressure to give the product ethyl 4-chloro-2-(4-fluorophenyl)azo-3-oxo-butanoate as a orange solid. MS (ES) C12H12ClFN2O3 requires: 286. Found: 287 (M+H)+ and 309 (M+Na)+.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
9.02 g
Type
reactant
Reaction Step Two
Name
DCM HOAc
Quantity
180 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
14.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Name
Quantity
210 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[N:9]([O-])=O.[Na+].[Cl:13][CH2:14][C:15](=[O:22])[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18].C([O-])(=O)C.[Na+]>C(Cl)Cl.CC(O)=O.S(=O)(=O)(O)O.CC(O)=O.O.C(Cl)Cl>[Cl:13][CH2:14][C:15](=[O:22])[CH:16]([N:9]=[N:6][C:5]1[CH:7]=[CH:8][C:2]([F:1])=[CH:3][CH:4]=1)[C:17]([O:19][CH2:20][CH3:21])=[O:18] |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
9.02 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
DCM HOAc
Quantity
180 mL
Type
solvent
Smiles
C(Cl)Cl.CC(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
14.6 mL
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
210 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added within 5 min
Duration
5 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min at 0° C. and 1 h at RT
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
The aq. phase was extracted with DCM (3×100 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with water, phosphate buffer and subsequent with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCC(C(C(=O)OCC)N=NC1=CC=C(C=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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